molecular formula C12H13N3O4 B8291067 5-Nitro-6,7-diethylquinoxaline-2,3(1H,4H)-dione

5-Nitro-6,7-diethylquinoxaline-2,3(1H,4H)-dione

Cat. No. B8291067
M. Wt: 263.25 g/mol
InChI Key: DSMPVPUNARWELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-6,7-diethylquinoxaline-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C12H13N3O4 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-6,7-diethylquinoxaline-2,3(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-6,7-diethylquinoxaline-2,3(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Nitro-6,7-diethylquinoxaline-2,3(1H,4H)-dione

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

6,7-diethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C12H13N3O4/c1-3-6-5-8-9(14-12(17)11(16)13-8)10(15(18)19)7(6)4-2/h5H,3-4H2,1-2H3,(H,13,16)(H,14,17)

InChI Key

DSMPVPUNARWELA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1CC)[N+](=O)[O-])NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6,7-Diethyl-2,3-quinoxalinedione 25 (218 mg, 1.0 mmol) was added to trifluoroacetic acid (8 mL; Sigma). To this suspension was added potassium nitrate (121.2 mg, 1.2 mmol; Baker) in one portion with stirring under N2. The reaction was stirred at room temperature for 48 h. Trifluoroacetic acid was evaporated in vacuo to give a residue. Water (10 mL) was added to this residue with vigorous stirring. A yellow solid precipitated, which was collected by suction filtration and dried in vacuo to give 182 mg (69%) of the title compound 26 as a yellow solid; mp 270-272° C. (dec.); 1H NMR (DMSO-d6,300 MHz) δ 1.137 (m, 6H), 2.622 (m, 4H), 7.088 (s, 1H), 11.762 (s, 1H), 12.028 (s, 1H). EIMS m/e 263 (100, M+). (HPLC purity 100%).
Name
6,7-Diethyl-2,3-quinoxalinedione
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
121.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
69%

Synthesis routes and methods III

Procedure details

6,7Diethyl-2,3-quinoxalinedione 25 (218 mg, 1.0 mmol) was added to trifluoroacetic acid (8 mL; Sigma). To this suspension was added potassium nitrate (121.2 mg, 1.2 mmol; Baker) in one portion with stirring under N2. The reaction was stirred at room temperature for 48 h. Trifluoroacetic acid was evaporated in vacuo to give a residue. Water (10 mL) was added to this residue with vigorous stirring. A yellow solid precipitated, which was collected by suction filtration and dried in vacuo to give 182 mg (69%) of the title compound 26 as a yellow solid; mp 270-272° C. (dec.); 1H NMR (DMSOd6, 300 MHz) δ 1.137 (m, 6H), 2.622 (m, 4H), 7.088 (s, 1H), 11.762 (s, 1H), 12.028 (s, 1H). EIMS m/e 263 (100, M+). (HPLC purity 100%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
121.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
69%

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